
3-Methyl-4-(thiophen-2-yl)azetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-(thiophen-2-yl)azetidin-2-one is a heterocyclic compound featuring a four-membered azetidinone ring with a thiophene substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxylic acid with methylamine, followed by cyclization using a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: 3-Methyl-4-(thiophen-2-yl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidinone ring, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted azetidinones.
科学的研究の応用
3-Methyl-4-(thiophen-2-yl)azetidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its structural similarity to known bioactive molecules.
Industry: It is used in the development of new materials with specific electronic properties, such as organic semiconductors.
作用機序
The biological activity of 3-Methyl-4-(thiophen-2-yl)azetidin-2-one is attributed to its ability to interact with various molecular targets. The azetidinone ring can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. Additionally, the thiophene moiety can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
類似化合物との比較
- 3,3-Dimethyl-4-(thiophen-2-yl)azetidin-2-one
- 4-(Thiophen-2-yl)azetidin-2-one
- 3-(Thiophen-2-yl)-4-methylazetidin-2-one
Comparison: 3-Methyl-4-(thiophen-2-yl)azetidin-2-one is unique due to the presence of a methyl group at the 3-position, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and binding affinities, making it a valuable candidate for drug development.
特性
分子式 |
C8H9NOS |
|---|---|
分子量 |
167.23 g/mol |
IUPAC名 |
3-methyl-4-thiophen-2-ylazetidin-2-one |
InChI |
InChI=1S/C8H9NOS/c1-5-7(9-8(5)10)6-3-2-4-11-6/h2-5,7H,1H3,(H,9,10) |
InChIキー |
OKHOMWFMTIEUCH-UHFFFAOYSA-N |
正規SMILES |
CC1C(NC1=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Amino(cyclopropyl)methyl]-2-bromophenol](/img/structure/B13320888.png)
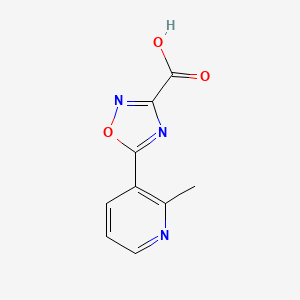
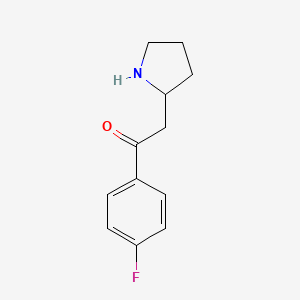
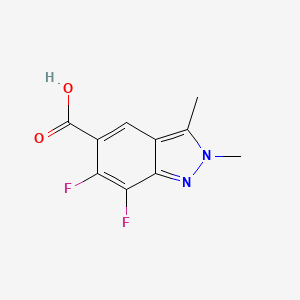
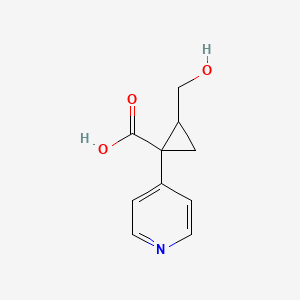
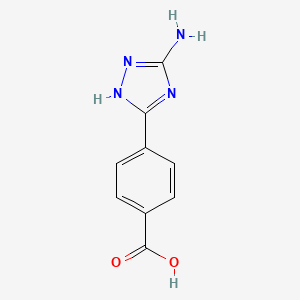


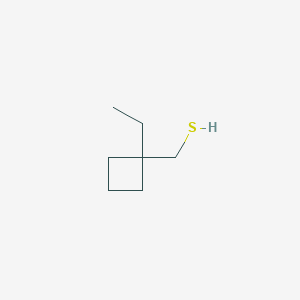
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-onehydrobromide](/img/structure/B13320975.png)
![2-Azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B13320981.png)
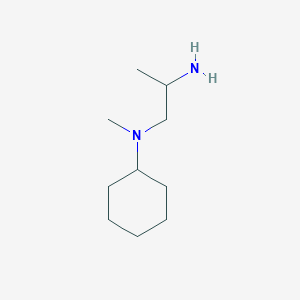
![tert-Butyl 3-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13320984.png)

